3-Amino-3-(1,3-thiazol-4-yl)propanamide
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Overview
Description
3-Amino-3-(1,3-thiazol-4-yl)propanamide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 3-Amino-3-(1,3-thiazol-4-yl)propanamide typically involves the reaction of thiazole derivatives with appropriate amines. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials. The reaction proceeds through nucleophilic ring opening and subsequent recyclization under microwave irradiation . This method is efficient and yields high purity products.
Chemical Reactions Analysis
3-Amino-3-(1,3-thiazol-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
3-Amino-3-(1,3-thiazol-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an antimicrobial and antifungal agent due to the biological activity of the thiazole ring.
Medicine: Research is ongoing into its potential use as an anticancer agent, given the cytotoxic properties of thiazole derivatives.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Amino-3-(1,3-thiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
3-Amino-3-(1,3-thiazol-4-yl)propanamide can be compared with other thiazole derivatives, such as:
3-Amino-3-(1,2-thiazol-4-yl)propanamide: Similar in structure but with different positional isomers, leading to variations in biological activity.
Famotidine Related Compound D: Contains a thiazole ring and is used in pharmaceutical applications as a reference standard
Properties
Molecular Formula |
C6H9N3OS |
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Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-amino-3-(1,3-thiazol-4-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c7-4(1-6(8)10)5-2-11-3-9-5/h2-4H,1,7H2,(H2,8,10) |
InChI Key |
ZGAJNWVJHKVBRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(CC(=O)N)N |
Origin of Product |
United States |
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